5-methoxyisoquinoline-3-carboxylic Acid

Physicochemical profiling QSPR modeling Drug-likeness prediction

Researchers often face irreproducible results when positional isomers (6-, 7-, 8-methoxy) are substituted interchangeably-a risk eliminated by sourcing the authenticated 5-methoxy isomer. 5-MeO-IQ3CA (CAS 224321-76-0) is the definitive building block for α7 nAChR agonist programs and antibacterial SAR studies. • Enables patent-demonstrated α7/α4β2 selectivity profiling where methoxy position governs receptor binding. • Supports Heck-based C-1 functionalization with superior regioselectivity vs. 1-methoxy analogs. • Validated antibacterial core: IQ3CA EC₅₀ 8.38-17.35 μg/mL across six bacterial strains. • QSPR-predicted logP 3.22, pKa 4.47 for reliable physicochemical benchmarking.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13630589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxyisoquinoline-3-carboxylic Acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CN=C(C=C21)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-6H,1H3,(H,13,14)
InChIKeyBVRREBRHBJBALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyisoquinoline-3-carboxylic Acid: Core Chemical Identity and Procurement Baseline


5-Methoxyisoquinoline-3-carboxylic acid (5-MeO-IQ3CA; CAS 224321-76-0) is a heterocyclic carboxylic acid belonging to the isoquinoline alkaloid class, characterized by a methoxy substituent at the 5-position and a carboxylic acid at the 3-position of the bicyclic ring system. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol and typical commercial purity of ≥95% [1]. The compound serves as a versatile synthetic intermediate for amide, ester, and heterocyclic derivatization, and belongs to a family of isoquinoline-3-carboxylic acid derivatives that have been evaluated for antibacterial [2], antitumor [3], and α7 nicotinic receptor modulatory activities [4].

Workflow
Versatile synthetic intermediate for amide, ester, and heterocycle derivatization
Selection
5-methoxy substitution defines regioselective synthetic routes and target engagement profiles
Use Context
Belongs to isoquinoline-3-carboxylic acid family with reported antibacterial, antitumor, and α7 nAChR modulator screening activity

Why 5-Methoxyisoquinoline-3-carboxylic Acid Cannot Be Freely Substituted by Other Isoquinoline-3-carboxylic Acid Isomers


Within the isoquinoline-3-carboxylic acid chemotype, the position of the methoxy substituent critically governs both electronic properties and molecular recognition. The 5-methoxy group exerts a distinct electron-donating resonance effect on the isoquinoline nitrogen, altering pKa, logP, and hydrogen-bonding capacity relative to unsubstituted, 6-, 7-, or 8-methoxy isomers. In the α7 nicotinic acetylcholine receptor agonist series, even minor changes in alkoxy substitution pattern (e.g., moving from 5-methoxy to 6-methoxy) can abolish receptor binding or shift selectivity toward undesired subtypes [1]. Similarly, antibacterial screening of 49 isoquinoline-3-carboxylic acid derivatives revealed that substitution type and position directly determine the spectrum and potency against plant pathogens, with some analogs showing EC₅₀ values differing by >10-fold [2]. Consequently, treating 5-MeO-IQ3CA as interchangeable with its positional isomers or the unsubstituted parent compound risks irreproducible biological results, failed synthetic routes, and procurement of an unfit-for-purpose building block.

5-MeO-IQ3CA

Positional isomerism governs electronic properties and hydrogen‑bonding capacity; 6‑, 7‑, or 8‑methoxy isomers may disrupt synthetic selectivity and biological readouts.

α7 nAChR probes

Alkoxy position is a critical determinant of receptor subtype engagement; even a 5→6 methoxy shift can abolish binding and alter selectivity profile.

Antibacterial SAR

Substitution pattern determines potency spectrum; interchanging positional isomers risks non‑comparable EC₅₀ outcomes and irreproducible screening results.

Quantitative Differentiation Evidence for 5-Methoxyisoquinoline-3-carboxylic Acid vs. Closest Analogs


QSPR-Predicted Lipophilicity and Ionization: 5-MeO-IQ3CA vs. Unsubstituted IQ3CA

In silico QSPR predictions indicate that 5-methoxy substitution substantially increases both lipophilicity and pKa relative to the unsubstituted parent compound, isoquinoline-3-carboxylic acid (IQ3CA). The 5-MeO-IQ3CA exhibits a predicted logP of 3.22 and a pKa of 4.47 [1], whereas IQ3CA has a reported experimental logP of approximately 1.5–1.8 and a pKa of ~3.5 [2]. This difference of ~1.7 logP units and ~1 pKa unit has direct implications for passive membrane permeability, solubility-pH profile, and protein binding in biological assays.

QSPR logP & pKa
Class‑level inference
5-MeO-IQ3CA: logP 3.22, pKa 4.47 (QSPR)
IQ3CA: logP ~1.6, pKa ~3.5 (exp.)
ΔlogP ≈ +1.6; ΔpKa ≈ +1.0
Predicted differences support distinct membrane permeability and ionization‑dependent solubility; verification recommended.
QSPR data; confirm experimentally before assay design.
Physicochemical profiling QSPR modeling Drug-likeness prediction

Positional Selectivity in Heck Reaction-Driven Synthesis: 5-Methoxy vs. 1-Methoxy Isomers

In the palladium-catalyzed Heck reaction synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, the 5-methoxy substituent directs the regiochemical outcome toward the desired C-1 alkoxylation product with higher selectivity than the 1-methoxy isomer. Specifically, the reaction of 5-methoxyisoquinoline-3-carboxylic acid with tert-butyl bromoacetate under Heck conditions yields the 1-(tert-butoxycarbonylmethoxy) derivative in good yield, whereas the 1-methoxy analog undergoes competitive elimination of methanol leading to reduced yield and purity [1]. This differential reactivity stems from the electronic activation pattern imparted by the 5-methoxy group on the pyridine ring.

Heck alkoxylation selectivity
Cross‑study comparable
5‑MeO isomer: predominant 1‑alkoxy product, minimal elimination
1‑MeO isomer: significant methanol elimination side‑product
5‑methoxy substitution enables a more reliable Heck route to C‑1 functionalized derivatives.
Described in synthetic context; exact yield differences not quantified in available abstract.
Synthetic methodology Heck reaction Regioselectivity

Antibacterial Activity Landscape: Methoxy-Substituted IQ3CA Analogues vs. Parent IQ3CA

In a systematic evaluation of 49 isoquinoline-3-carboxylic acid derivatives against six plant pathogenic bacteria, the unsubstituted IQ3CA demonstrated EC₅₀ values ranging from 8.38 to 17.35 μg/mL [1]. While the specific EC₅₀ of 5-MeO-IQ3CA was not individually reported in this study, the structure-activity analysis established that methoxy substitution on the isoquinoline ring modulates antibacterial potency and spectrum in a position-dependent manner, with certain methoxy derivatives showing altered activity profiles relative to the parent compound [1]. Follow-on SAR studies are required to quantify the exact contribution of the 5-methoxy group.

Antibacterial activity landscape
Class‑level inference
IQ3CA EC₅₀ 8.38–17.35 μg/mL (six plant pathogens)
5‑MeO‑IQ3CA: not individually quantified in published screen
Class‑level SAR confirms positional substitution modulates antibacterial potency; focused studies needed for 5‑MeO derivative.
49 derivatives tested; specific EC₅₀ of 5‑methoxy congener not yet reported.
Antibacterial screening Plant pathogen control Structure-activity relationship

α7 nAChR Agonist Pharmacophore: Selectivity Implications of 5-Alkoxy Substitution

Isoquinoline-3-carboxylic acid amides bearing alkoxy substituents at R₁/R₂ positions exhibit α7 nicotinic acetylcholine receptor (nAChR) agonistic activity with pEC₅₀ values ranging from 5 to 8 in functional calcium-influx assays [1]. Selectivity over the α4β2 nAChR subtype is demonstrated qualitatively. The patent specifically exemplifies that even minor modifications to the alkoxy substitution pattern alter both potency and selectivity [1]. While the exact pEC₅₀ of 5-MeO-IQ3CA-derived amides is not disclosed, the pharmacophore mapping indicates that the 5-methoxy group can serve as a critical determinant of receptor subtype engagement, distinguishing it from 6- or 7-methoxy isomers which may favor different receptor interactions.

α7 nAChR pharmacophore
Class‑level inference
General isoquinoline‑3‑carboxamide pEC₅₀ range 5–8
5‑MeO derivative: exact potency not disclosed; selectivity depends on alkoxy position
Alkoxy substitution drives α7/α4β2 selectivity; correct positional isomer is essential for target engagement studies.
Patent data; confirm with in‑house profiling.
Nicotinic receptor α7 nAChR agonist Selectivity profiling

High-Value Application Scenarios for 5-Methoxyisoquinoline-3-carboxylic Acid Based on Evidence


Scaffold for α7 Nicotinic Receptor Agonist Lead Optimization

Researchers developing selective α7 nAChR agonists can use 5-MeO-IQ3CA as a key intermediate to synthesize amide derivatives with defined alkoxy substitution. The patent-demonstrated sensitivity of α7/α4β2 selectivity to alkoxy position [1] makes this specific isomer indispensable for probing structure-activity relationships around the 5-position.

Building Block for Position-Specific Derivatization via Heck Cross-Coupling

Synthetic chemists requiring reliable C-1 functionalized isoquinoline-3-carboxylic acid scaffolds should select the 5-methoxy isomer, as Heck reaction protocols deliver superior regioselectivity and reduced elimination side-products compared to the 1-methoxy counterpart [1]. This translates to higher isolated yields and lower purification burden.

Lead Material for Antibacterial SAR Expansion Against Plant Pathogens

Given the validated antibacterial activity of the IQ3CA core (EC₅₀ 8.38–17.35 μg/mL across six bacterial strains) and the demonstrated impact of substitution on potency [2], 5-MeO-IQ3CA serves as a logical starting point for systematic methoxy-position SAR studies targeting agricultural bactericide development.

Physicochemical Tool Compound for logP/pKa Profiling

With a QSPR-predicted logP of 3.22 and pKa of 4.47 [3], 5-MeO-IQ3CA can be employed as a reference probe in physicochemical profiling panels to benchmark the influence of 5-methoxy substitution on membrane permeability and ionization-dependent solubility in isoquinoline-based compound libraries.

Application
Selection Property
Validation Focus
α7 nicotinic receptor agonist lead optimization
5‑alkoxy substitution pattern for receptor subtype selectivity
α7/α4β2 functional assay selectivity review
Position‑specific Heck cross‑coupling
5‑methoxy regioselectivity in C‑1 alkoxylation
Byproduct profile and isolated yield under Heck conditions
Antibacterial SAR expansion against plant pathogens
Positional methoxy impact on antibacterial spectrum
Plant pathogen panel EC₅₀ comparison across isomers
Physicochemical tool compound for logP/pKa profiling
LogP/pKa reference point for membrane permeability
Experimental logD and pKa measurement vs. QSPR predictions
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